Tegaserod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

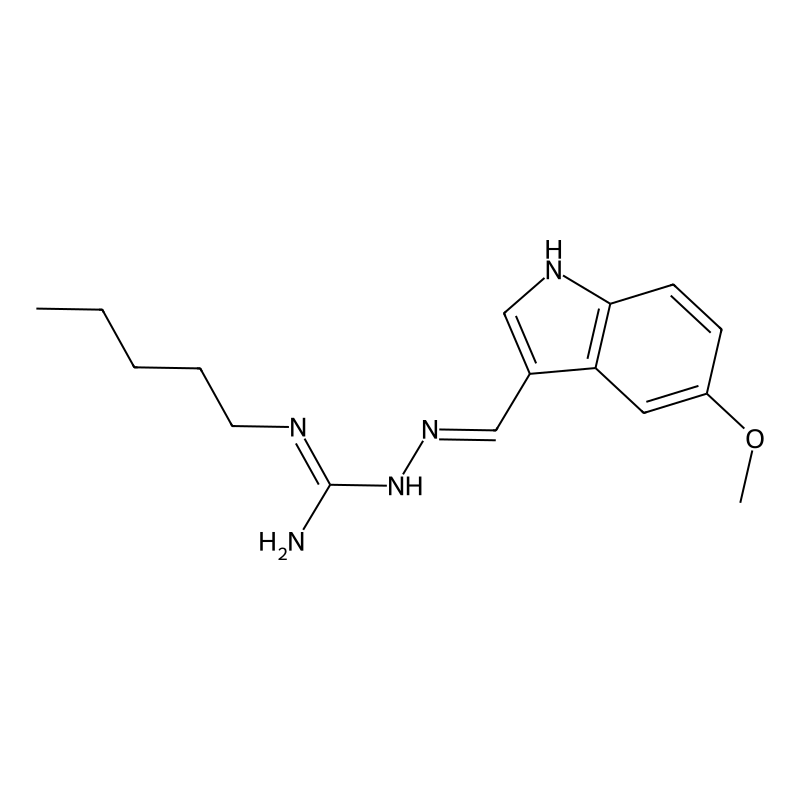

Tegaserod is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate, with the empirical formula and a molecular weight of approximately 301.394 g/mol . It is marketed under trade names such as Zelnorm and Zelmac and was initially approved by the United States Food and Drug Administration in 2002. The drug was withdrawn from the market in 2007 due to concerns regarding cardiovascular risks but was reintroduced in 2018 for restricted use in women under 65 years with irritable bowel syndrome with constipation .

Tegaserod acts as a 5-HT4 receptor agonist. The 5-HT4 receptor is a G protein-coupled receptor found in the gut, and its activation stimulates the release of serotonin. This, in turn, increases intestinal motility and fluid secretion, leading to easier passage of stool and relief from IBS-C symptoms [].

- Clinical trials: Several large-scale, randomized controlled trials (RCTs) demonstrated that tegaserod significantly improved overall and individual symptoms of IBS-C compared to placebo. These symptoms included abdominal pain/discomfort, bloating, and constipation [, ].

- Mechanism of action: Tegaserod is believed to work by stimulating 5-HT4 receptors in the gut, which can increase intestinal fluid secretion and promote colonic motility, ultimately leading to improved stool consistency and frequency [].

- Safety concerns: The use of tegaserod was associated with some safety concerns, particularly an increased risk of serious cardiovascular events in certain patient populations. This led to the withdrawal of the drug from the market in several countries, including the United States [].

Emerging Research on Tegaserod

Despite its withdrawal from the market for IBS-C, research on tegaserod continues in specific areas:

- New population considerations: Recent studies exploring tegaserod's safety profile in specific populations, such as women younger than 65 without cardiovascular disease, suggest a potentially lower risk of adverse events compared to previously reported risks [].

- Alternative applications: Researchers are investigating the potential application of tegaserod for other gastrointestinal conditions, such as functional dyspepsia and colitis. Studies have shown promising results in reducing symptoms and inflammation associated with these conditions [, ].

- Anticancer properties: Recent research suggests that tegaserod may possess anti-cancer properties. Studies have shown it can inhibit the growth of esophageal squamous cell carcinoma cells, although the exact mechanisms require further exploration [].

Tegaserod undergoes several metabolic processes after administration. The primary metabolic pathway involves hydrolysis in the stomach, followed by oxidation and conjugation to form its main metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29), which has negligible affinity for serotonin receptors . Tegaserod also experiences direct N-glucuronidation leading to multiple isomeric metabolites .

As a serotonin 4 receptor partial agonist, tegaserod enhances gastrointestinal motility by stimulating peristaltic reflexes and increasing intestinal secretion. It also acts as an antagonist at serotonin 2B receptors, which contributes to its efficacy in reducing visceral sensitivity and abdominal pain associated with irritable bowel syndrome . Clinical studies have shown that tegaserod effectively accelerates gut transit and alleviates symptoms of constipation-predominant irritable bowel syndrome .

Several compounds share structural or functional similarities with tegaserod:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Prucalopride | Selective serotonin 4 receptor agonist | Higher selectivity for serotonin receptors |

| Cisapride | Serotonin receptor agonist | Withdrawn due to cardiac side effects |

| Lubiprostone | Chloride channel activator | Different mechanism focusing on fluid secretion |

| Renzapride | Serotonin receptor agonist | Similar action but less common clinical use |

Tegaserod's uniqueness lies in its dual action as both a partial agonist at serotonin 4 receptors and an antagonist at serotonin 2B receptors, providing a distinct therapeutic profile for gastrointestinal motility disorders .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

FDA Label

Zelnorm is indicated for the repeated symptomatic short-term treatment of women with Irritable Bowel Syndrome (IBS) whose predominant bowel habit is constipation, associated with abdominal pain/discomfort or bloating (see section 4. 2).

MeSH Pharmacological Classification

Mechanism of Action

Absorption Distribution and Excretion

Approximately two-thirds of an orally administered dose of tegaserod is excreted unchanged in the feces, with the remaining one-third excreted in the urine as metabolites.

Although tegaserod is not approved for intravenous administration, data regarding the mean volume of distribution of tegaserod at steady-state is recorded as 368 ± 223 L following research of tegaserod administered intravenously.

Although tegaserod is not approved for intravenous administration, data regarding the mean plasma clearance of tegaserod is documented as 77 ± 15 L/h following research of tegaserod administered intravenously.

Metabolism Metabolites

Tegaserod has known human metabolites that include 1-[(E)-(5-Hydroxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine.

Wikipedia

Hydroquinone

Biological Half Life

Use Classification

Dates

Talley NJ: Irritable bowel syndrome. Intern Med J. 2006 Nov;36(11):724-8. doi: 10.1111/j.1445-5994.2006.01217.x. [PMID:17040359]

Borman RA, Tilford NS, Harmer DW, Day N, Ellis ES, Sheldrick RL, Carey J, Coleman RA, Baxter GS: 5-HT(2B) receptors play a key role in mediating the excitatory effects of 5-HT in human colon in vitro. Br J Pharmacol. 2002 Mar;135(5):1144-51. doi: 10.1038/sj.bjp.0704571. [PMID:11877320]

Vickers AE, Zollinger M, Dannecker R, Tynes R, Heitz F, Fischer V: In vitro metabolism of tegaserod in human liver and intestine: assessment of drug interactions. Drug Metab Dispos. 2001 Oct;29(10):1269-76. [PMID:11560869]

FDA approves the reintroduction of Zelnorm™ (tegaserod) for Irritable Bowel Syndrome with Constipation (IBS-C) in women under 65

Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology